molecular formula C24H21N B14312380 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole CAS No. 112500-33-1

1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole

Cat. No.: B14312380
CAS No.: 112500-33-1
M. Wt: 323.4 g/mol
InChI Key: AELPELDQDNUGHS-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

The synthesis of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acetophenone derivatives under acidic conditions to form the pyrrole ring. Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and phenyl groups onto the pyrrole core. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Major Products: These reactions yield products such as pyrrole oxides, reduced pyrroles, and substituted pyrroles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be compared to other pyrrole derivatives, such as:

    1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.

    1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole ring instead of a pyrrole ring, offering different reactivity and applications.

Properties

112500-33-1

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

1-benzyl-4-methyl-2,3-diphenylpyrrole

InChI

InChI=1S/C24H21N/c1-19-17-25(18-20-11-5-2-6-12-20)24(22-15-9-4-10-16-22)23(19)21-13-7-3-8-14-21/h2-17H,18H2,1H3

InChI Key

AELPELDQDNUGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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